molecular formula C12H15BrN2O2 B4978090 N'-(4-BROMOPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE

N'-(4-BROMOPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE

Cat. No.: B4978090
M. Wt: 299.16 g/mol
InChI Key: NQRZGXJSEBQUNR-UHFFFAOYSA-N
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Description

N’-(4-BROMOPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound features a bromophenyl group, which is a phenyl ring substituted with a bromine atom, and a methylpropyl group, which is a branched alkyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-BROMOPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE typically involves the reaction of 4-bromoaniline with 2-methylpropylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

    Step 1: Activation of the carboxylic acid group using a coupling agent.

    Step 2: Nucleophilic attack by the amine group to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of N’-(4-BROMOPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-BROMOPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Bromophenol derivatives.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a ligand in biochemical assays.

    Medicine: Potential use in drug development due to its amide functionality.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-BROMOPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE depends on its specific application. In biochemical contexts, it may interact with proteins or enzymes through hydrogen bonding and hydrophobic interactions. The bromophenyl group can enhance binding affinity due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-CHLOROPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE: Similar structure but with a chlorine atom instead of bromine.

    N’-(4-FLUOROPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE: Contains a fluorine atom on the phenyl ring.

    N’-(4-METHYLPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE: Features a methyl group on the phenyl ring.

Uniqueness

The presence of the bromine atom in N’-(4-BROMOPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE can influence its reactivity and binding properties, making it unique compared to its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

N'-(4-bromophenyl)-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-8(2)7-14-11(16)12(17)15-10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRZGXJSEBQUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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